molecular formula C21H26N4O2 B5665029 1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5665029
M. Wt: 366.5 g/mol
InChI Key: BWFQPQKWYIRZQO-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that includes derivatives of tropane, imidazoline, chromene, and piperidine. These compounds have been studied for their potential biochemical and pharmacological applications, such as their role as 5-HT3 receptor antagonists (Whelan et al., 1995).

Synthesis Analysis

The synthesis of related compounds often involves complex reactions including ring opening, ring closure, and carbon monoxide insertion. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones involves palladium-catalyzed CO insertion and C-H bond activation (Ju Zhang et al., 2016).

Molecular Structure Analysis

NMR spectroscopy and X-ray diffraction are commonly used for structural and conformational analysis of these compounds. For example, the structure of certain tropane-3-spiro-4'(5')-imidazolines has been determined using these methods, revealing specific conformational characteristics (Whelan et al., 1995).

Chemical Reactions and Properties

These compounds can demonstrate various chemical behaviors, such as nucleophilic attack and hyper conjugative interactions. Natural bond orbital analysis (NBO) and other computational methods are used to understand these interactions (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of these compounds can be explored through experimental and theoretical methods, including spectroscopy and computational chemistry. For instance, the analysis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine reveals insights into its physical properties (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are assessed through various chemical calculations and experimental data. These analyses provide insights into the stability and reactivity of specific functional groups within the compound (Halim & Ibrahim, 2022).

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-24-9-6-17-19(23-14-22-17)21(24)7-10-25(11-8-21)20(26)16-12-15-4-2-3-5-18(15)27-13-16/h2-5,14,16H,6-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFQPQKWYIRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C13CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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